molecular formula C9H10N4O B14647273 Carbamic azide, (2-phenylethyl)- CAS No. 54614-92-5

Carbamic azide, (2-phenylethyl)-

Cat. No.: B14647273
CAS No.: 54614-92-5
M. Wt: 190.20 g/mol
InChI Key: GNGXBCBDOAFKHW-UHFFFAOYSA-N
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Description

Carbamic azide, (2-phenylethyl)-, is an organic compound with the molecular formula C₉H₁₀N₄O₂. Structurally, it consists of a carbamate group (R-O-C(O)-N₃) where the R substituent is a 2-phenylethyl moiety (C₆H₅-CH₂-CH₂-). The azide (-N₃) functional group confers high reactivity, making it useful in synthetic chemistry for cycloaddition reactions (e.g., Huisgen click chemistry) and as a precursor to amines or tetrazoles.

Properties

CAS No.

54614-92-5

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

1-diazo-3-(2-phenylethyl)urea

InChI

InChI=1S/C9H10N4O/c10-13-12-9(14)11-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)

InChI Key

GNGXBCBDOAFKHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic azide, (2-phenylethyl)-, can be synthesized through several methods. One common approach involves the reaction of 2-phenylethylamine with phosgene to form the corresponding carbamoyl chloride, which is then treated with sodium azide to yield the desired carbamic azide . Another method involves the Curtius rearrangement, where an acyl azide is thermally decomposed to form an isocyanate, which can then react with an alcohol to produce the carbamate .

Industrial Production Methods

Industrial production of carbamic azides often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamic azide, (2-phenylethyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Alkyl azides

    Reduction: Primary amines

    Rearrangement: Isocyanates, which can further form carbamates or amines

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares Carbamic azide, (2-phenylethyl)- with structurally related compounds:

Compound Name Functional Groups Molecular Weight (g/mol) Key Properties Applications
Carbamic azide, (2-phenylethyl)- Carbamate, azide, 2-phenylethyl 206.20 Reactive, thermally unstable Synthetic intermediates, tetrazole precursors
2-Phenylethyl acetate Ester, 2-phenylethyl 164.20 Volatile, fruity aroma Flavoring agents in food and beverages
2-(2-Phenylethyl)chromones Chromone, 2-phenylethyl ~250–310 (varies) Fragrant, stable Aromatic compounds in agarwood
Benomyl (pesticide) Carbamate, benzimidazole 290.30 Stable, broad-spectrum fungicide Agricultural pest control

Key Observations :

  • Reactivity: Carbamic azide, (2-phenylethyl)-, is significantly more reactive than esters (e.g., 2-phenylethyl acetate) or carbamate pesticides (e.g., benomyl) due to the azide group. This reactivity is advantageous in synthesis but necessitates careful handling.
  • Stability : Unlike 2-(2-phenylethyl)chromones in agarwood, which exhibit stability under GC-MS analysis due to their chromone backbone , carbamic azides are prone to decomposition via cleavage of the carbamate-azide bond.
  • Volatility: While 2-phenylethyl acetate is volatile and contributes to sensory profiles in wines , carbamic azides are non-volatile and typically handled in solution.

Fragmentation and Decomposition Pathways

  • Carbamic Azides : The azide group (-N₃) undergoes thermal decomposition to release nitrogen gas (N₂) and form reactive intermediates (e.g., nitrenes). This contrasts with 2-(2-phenylethyl)chromones, which fragment via cleavage of the CH₂-CH₂ bond between the chromone and phenyl groups, producing characteristic ions at m/z 91 (benzyl) and m/z 160 (chromone) .
  • Carbamate Pesticides: Benomyl and related compounds degrade via hydrolysis of the carbamate group, yielding less toxic metabolites .

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